![molecular formula C14H19ClN2O2 B5914829 {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride, also known as AG-014699, is a chemical compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. The compound is a PARP (poly ADP-ribose polymerase) inhibitor, which means it can prevent the repair of damaged DNA in cancer cells, leading to their death. In
作用机制
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride works by inhibiting the PARP enzyme, which is involved in repairing damaged DNA in cancer cells. When PARP is inhibited, cancer cells are unable to repair their damaged DNA, leading to their death. This mechanism of action is particularly effective in BRCA-deficient tumors, as these tumors are already deficient in DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, while having little effect on normal cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. However, there are also limitations to its use in lab experiments. The synthesis of this compound is a complex and expensive process, which has limited its availability for research purposes. Additionally, there is still much to be learned about the long-term effects of this compound on normal cells.
未来方向
There are several future directions for research on {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the development of more targeted PARP inhibitors, which can selectively target cancer cells while sparing normal cells. Additionally, there is still much to be learned about the long-term effects of this compound on normal cells, and further research is needed to fully understand its potential as a cancer treatment.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. It works by inhibiting the PARP enzyme, leading to the death of cancer cells. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound, including the development of more efficient synthesis methods and more targeted PARP inhibitors. Overall, this compound has the potential to be an important tool in the fight against cancer.
合成方法
The synthesis of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 4-(4-chlorophenyl)-4-oxobutylamine, which is then reacted with morpholine to form the final product, this compound. The synthesis of this compound is a time-consuming and expensive process, which has limited its availability for research purposes.
科学研究应用
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. BRCA is a gene that plays a critical role in repairing damaged DNA, and mutations in this gene are associated with an increased risk of developing breast and ovarian cancer. This compound has been shown to be effective in killing BRCA-deficient cancer cells, making it a potential treatment option for these types of cancers.
属性
IUPAC Name |
4-amino-1-[2-(4-chlorophenyl)morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-3-11(4-6-12)13-10-17(8-9-19-13)14(18)2-1-7-16/h3-6,13H,1-2,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNIPSFJTFWNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)

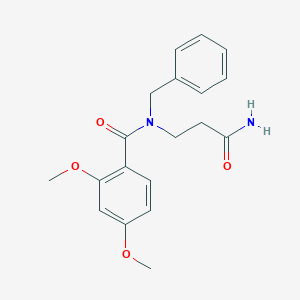
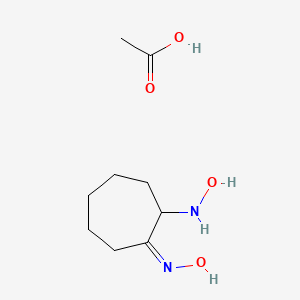
![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)
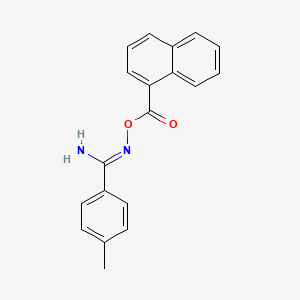
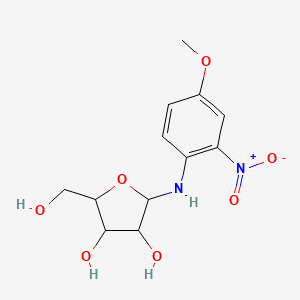
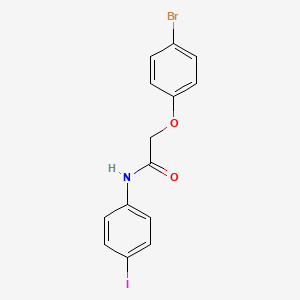
![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
![7-acetyl-6-[4-(benzyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914837.png)